P-phenylazo carbanilic acid, ethyl ester

Description

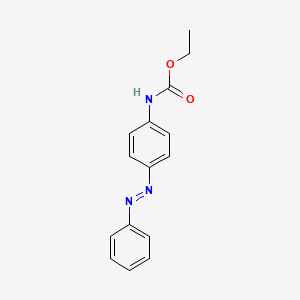

P-Phenylazo carbanilic acid, ethyl ester is a carbamate derivative featuring a phenylazo (-N=N-C6H5) group attached to the carbanilic acid backbone, esterified with ethanol. The phenylazo group confers chromophoric characteristics, making such compounds relevant in dyes, sensors, or analytical reagents . Carbamate esters, including carbanilic acid derivatives, are known for diverse applications, ranging from agrochemicals (e.g., herbicides) to biological probes .

Properties

CAS No. |

6275-71-4 |

|---|---|

Molecular Formula |

C15H15N3O2 |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

ethyl N-(4-phenyldiazenylphenyl)carbamate |

InChI |

InChI=1S/C15H15N3O2/c1-2-20-15(19)16-12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,19) |

InChI Key |

MEKVKTVRSAZYFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

P-phenylazo carbanilic acid, ethyl ester can be synthesized through the reaction of p-aminobenzoic acid with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate carbamate, which then undergoes azo coupling with a diazonium salt derived from aniline . The reaction conditions typically involve maintaining a low temperature to prevent decomposition of the diazonium salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

P-phenylazo carbanilic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction of the azo group can yield hydrazo compounds.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Hydrazo compounds.

Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

P-phenylazo carbanilic acid, ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme kinetics and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.

Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of P-phenylazo carbanilic acid, ethyl ester involves the interaction of its functional groups with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release carbanilic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Alkyl Esters of P-Phenylazo Carbanilic Acid

The alkyl chain length in carbanilic acid esters significantly influences physical and chemical properties. Key analogs include:

Notes:

Ethyl Carbamate Derivatives Without Azo Groups

Ethyl esters of simpler carbanilic acid derivatives provide baseline comparisons:

Structural Differences :

- The absence of the phenylazo group in these compounds reduces conjugation, limiting their utility in colorimetric applications but enhancing stability for agricultural uses.

Solubility and logP Trends

- n-Butyl ester (log10ws = -5.04) : Indicates moderate hydrophobicity, suitable for organic solvent-based applications .

- Ethyl ester (hypothetical) : Expected to have higher solubility in polar solvents compared to longer-chain analogs due to shorter alkyl groups.

Research Findings and Data Gaps

- Thermodynamic Data : Heat capacity and phase behavior data for these compounds are absent, limiting industrial scalability assessments.

- Biological Studies: No direct toxicity or efficacy data for P-phenylazo carbanilic acid esters are available, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.